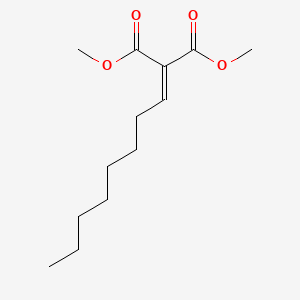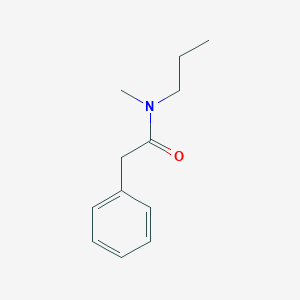
Propanedioic acid, octylidene-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, octylidene-, dimethyl ester is an organic compound with the molecular formula C13H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an octylidene group, and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, octylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of malonic acid with octylidene chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The esterification process is optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, octylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: Reduction of the ester groups can produce alcohols.
Substitution: The octylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and octylidene alcohol.
Reduction: Octylidene alcohol and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, octylidene-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of propanedioic acid, octylidene-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The octylidene group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Octylidene malonate: A derivative of malonic acid with an octylidene group but different ester groups.
Uniqueness
Propanedioic acid, octylidene-, dimethyl ester is unique due to the presence of both the octylidene group and the dimethyl ester groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
| 105231-32-1 | |
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
dimethyl 2-octylidenepropanedioate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(12(14)16-2)13(15)17-3/h10H,4-9H2,1-3H3 |
Clé InChI |
ODHIUCXWGBUWRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)





![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
